molecular formula C9H7FO3 B2979561 6-Fluoro-3-methoxy-3H-2-benzofuran-1-one CAS No. 2253630-07-6

6-Fluoro-3-methoxy-3H-2-benzofuran-1-one

Cat. No.: B2979561
CAS No.: 2253630-07-6
M. Wt: 182.15
InChI Key: MBOSMRHAKICPIO-UHFFFAOYSA-N
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Description

6-Fluoro-3-methoxy-3H-2-benzofuran-1-one , also known by its IUPAC name 6-fluoro-3-methoxy-3-methylisobenzofuran-1(3H)-one , is a chemical compound with the molecular formula C10H9FO3 . It has a molecular weight of 196.18 g/mol . The compound’s structure includes a benzofuran ring with a fluorine atom at position 6 and a methoxy group at position 3. The presence of the keto group (1-one) indicates its reactivity in various chemical processes .


Synthesis Analysis

The synthesis of This compound involves several methods, including cyclization reactions, fluorination, and methylation. Researchers have explored both natural and synthetic routes to obtain this compound. Notably, Saussurea lactone derivatives have been investigated as potential sources for its synthesis .


Molecular Structure Analysis

The compound’s molecular structure consists of a hexahydrobenzofuran ring fused with a ketone group. The fluorine substitution at position 6 and the methoxy group at position 3 contribute to its unique properties. The vinyl group (C=C) enhances its reactivity and potential biological activity .

Properties

IUPAC Name

6-fluoro-3-methoxy-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO3/c1-12-9-6-3-2-5(10)4-7(6)8(11)13-9/h2-4,9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBOSMRHAKICPIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C2=C(C=C(C=C2)F)C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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